N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide -

N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide

Catalog Number: EVT-4574058
CAS Number:
Molecular Formula: C20H24N2O
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b

Compound Description: (S)-17b is a potent and selective inhibitor of class I histone deacetylases (HDACs) []. It exhibits antitumor activity in vitro against human myelodysplastic syndrome (SKM-1) cells and in vivo against SKM-1 xenografts. It also demonstrates favorable pharmacokinetic properties and a low hERG channel inhibition profile [].

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (10g)

Compound Description: Compound 10g is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor []. It effectively inhibits cholesteryl ester transfer activity in human CETP/apoB-100 dual transgenic mice and increases high-density lipoprotein (HDL) cholesterol levels in hamsters []. Unlike torcetrapib, 10g does not exhibit blood pressure increase or aldosterone synthase induction, suggesting a favorable safety profile [].

Fentanyl (N-(1-phenethyl-4-piperidyl)-N-phenyl-propanamide)

Compound Description: Fentanyl is a potent analgesic known for its rapid onset and short duration of action [, ]. It belongs to the N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide series and exhibits high analgesic potency, approximately 300 times that of morphine in the rat tail withdrawal test [].

N-[1-(2-Phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide

Compound Description: This compound represents a new lead for long-acting analgesia and shares structural similarities with fentanyl []. It exhibits a distinct pyrazole ring compared to the piperidine ring found in fentanyl, demonstrating how modifications to the heterocyclic core can influence pharmacological properties within this class of analgesics [].

cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (23)

Compound Description: This compound is a highly potent analgesic, exhibiting up to 6684 times the potency of morphine []. It displays a rapid onset of action and a shorter duration of action compared to morphine, along with an unusually high safety margin [].

N-(2-Phenylethyl)-2-hydroxymethyl-benzamide (1)

Compound Description: This compound serves as a precursor in the synthesis of N-(2-Phenylethyl)-1,3-dihydro-isobenzofuran-imines []. It undergoes cyclization upon treatment with thionyl chloride (SOCl2) to yield the desired imine derivatives [].

N-(2-Phenylethyl)-1,3-dihydro-isobenzofuran-imines (5)

Compound Description: These compounds are synthesized from N-(2-phenylethyl)-2-hydroxymethyl-benzamide via cyclization reactions []. They can be further reduced to N-(2-phenylethyl)-2-hydroxymethyl-benzylamines using sodium borohydride (NaBH4) [].

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide

Compound Description: This compound has been characterized by X-ray crystallography, revealing its structural features [].

4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and packing interactions [].

Properties

Product Name

N-(2-phenylethyl)-4-(1-pyrrolidinylmethyl)benzamide

IUPAC Name

N-(2-phenylethyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C20H24N2O/c23-20(21-13-12-17-6-2-1-3-7-17)19-10-8-18(9-11-19)16-22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23)

InChI Key

CUHJDFNECVPYQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.